molecular formula C7H6ClFN2O2 B8392461 4-Chloro-3-fluoro-5-nitro-benzylamine

4-Chloro-3-fluoro-5-nitro-benzylamine

Cat. No. B8392461
M. Wt: 204.58 g/mol
InChI Key: SGBOKITYYDTNNX-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

A solution of BH3/THF (7.5 mL; 7.5 mmol) was added dropwise to a solution of 4-chloro-3-fluoro-5-nitrobenzonitrile (750 mg; 3.74 mmol) in THF (5 mL) at 0° C. The mixture was stirred at 0° C. for 3 h, it was acidified to pH ˜1 and stirred at rt for 1 h and then basicified to pH ˜8 and extracted with EtOAc. The organic layer was dried over Na2SO4, filtered and concentrated. The residue was dissolved in Et2O and precipitated with PE to give the sub-title compound.
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B.C1COCC1.[Cl:7][C:8]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:11]([C:12]#[N:13])=[CH:10][C:9]=1[F:19]>C1COCC1>[Cl:7][C:8]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:11]([CH2:12][NH2:13])=[CH:10][C:9]=1[F:19] |f:0.1|

Inputs

Step One
Name
Quantity
7.5 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
750 mg
Type
reactant
Smiles
ClC1=C(C=C(C#N)C=C1[N+](=O)[O-])F
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at rt for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in Et2O
CUSTOM
Type
CUSTOM
Details
precipitated with PE

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C=C(CN)C=C1[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.